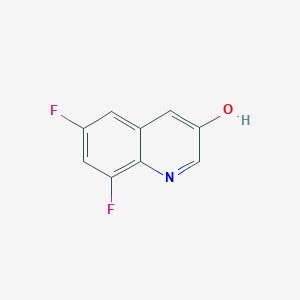
6,8-Difluoroquinolin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Difluoroquinolin-3-ol is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Difluoroquinolin-3-ol typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of halogen atoms in quinoline precursors with fluoride ions. For example, the reaction of 6,8-difluoroquinoline with sodium methoxide in liquid ammonia yields 6-fluoro-8-methoxy derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using fluorinating agents such as elemental fluorine or fluorine-containing compounds. These processes are optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical applications.
化学反応の分析
Types of Reactions: 6,8-Difluoroquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
6,8-Difluoroquinolin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial, antiviral, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
作用機序
The mechanism of action of 6,8-Difluoroquinolin-3-ol involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription, and their inhibition leads to bacterial cell death . The fluorine atoms enhance the compound’s ability to penetrate bacterial cell walls and bind to the target enzymes more effectively.
類似化合物との比較
- 6-Fluoroquinolin-3-ol
- 8-Fluoroquinolin-3-ol
- 5,6,8-Trifluoroquinoline
Comparison: 6,8-Difluoroquinolin-3-ol is unique due to the presence of two fluorine atoms at positions 6 and 8 on the quinoline ring. This dual fluorination enhances its biological activity compared to mono-fluorinated derivatives. For example, this compound exhibits higher antibacterial activity than 6-Fluoroquinolin-3-ol due to better enzyme binding affinity and increased cell membrane penetration .
特性
分子式 |
C9H5F2NO |
|---|---|
分子量 |
181.14 g/mol |
IUPAC名 |
6,8-difluoroquinolin-3-ol |
InChI |
InChI=1S/C9H5F2NO/c10-6-1-5-2-7(13)4-12-9(5)8(11)3-6/h1-4,13H |
InChIキー |
KZUAANKKPWHPRF-UHFFFAOYSA-N |
正規SMILES |
C1=C2C=C(C=NC2=C(C=C1F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B13254873.png)
![2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13254877.png)

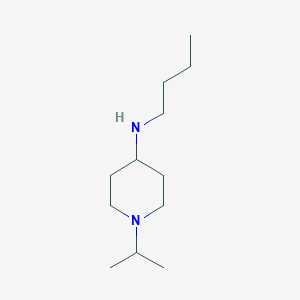
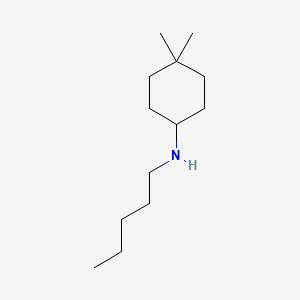

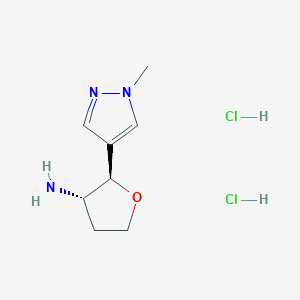

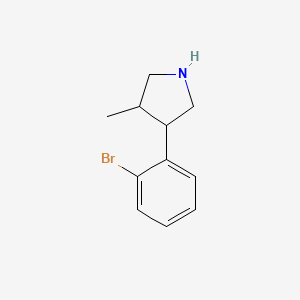

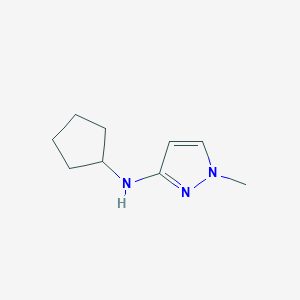
![2-Chloro-4-[(1-cyclopropylethyl)amino]benzonitrile](/img/structure/B13254937.png)
